molecular formula C21H23N3O3 B6127713 2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B6127713
M. Wt: 365.4 g/mol
InChI Key: ICJZTHMMCOCKIJ-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic small molecule of significant interest in medicinal chemistry and immunology research. This compound belongs to a class of 2-(piperidin-4-yl)-1H-benzimidazole derivatives, which have been identified as promising scaffolds for the development of novel anti-inflammatory agents . Structural analogs of this compound have demonstrated potent biological activity by effectively inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages, with some derivatives exhibiting IC50 values in the low micromolar range . The core benzodiazole (benzimidazole) pharmacophore is recognized for its ability to interact with critical biological targets. Research on closely related molecules suggests potential application as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a central component of the innate immune system, and its dysregulation is implicated in a wide range of autoimmune, metabolic, and neurodegenerative diseases. Inhibition of this pathway represents a cutting-edge strategy in drug discovery. The specific structural features of this compound—including the 1,3-benzodiazole group linked to a piperidine ring and the 3,5-dimethoxybenzoyl moiety—are designed to optimize binding affinity and selectivity for relevant biological targets. This compound is intended for research purposes only, specifically for in vitro biological screening, mechanism of action studies, and structure-activity relationship (SAR) analysis in the context of inflammatory and immunological diseases. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with appropriate care and comply with all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-16-11-15(12-17(13-16)27-2)21(25)24-9-7-14(8-10-24)20-22-18-5-3-4-6-19(18)23-20/h3-6,11-14H,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJZTHMMCOCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1H-1,3-Benzodiazole–Piperidine Core

The benzodiazole–piperidine scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with a piperidine-containing carbonyl precursor. A representative approach involves:

  • Cyclization of o-phenylenediamine :
    Reaction of o-phenylenediamine with a 4-piperidone derivative under acidic conditions (e.g., HCl or polyphosphoric acid) yields 2-(piperidin-4-yl)-1H-1,3-benzodiazole . This step often requires elevated temperatures (80–120°C) and proceeds via intramolecular dehydration.

  • Protection of the piperidine nitrogen :
    The secondary amine in the piperidine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.

Key Reaction Parameters :

ParameterCondition
SolventEthanol, DMF, or acetic acid
Temperature80–120°C
CatalystHCl, polyphosphoric acid
Reaction Time4–12 hours

Benzoylation of the Piperidine Nitrogen

The introduction of the 3,5-dimethoxybenzoyl group is achieved through a nucleophilic acyl substitution reaction:

  • Activation of 3,5-dimethoxybenzoic acid :
    The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM).

  • Coupling with the piperidine intermediate :
    The acid chloride reacts with 2-(piperidin-4-yl)-1H-1,3-benzodiazole in the presence of a base (e.g., triethylamine or pyridine) to form the final product.

Optimization Insights :

  • Solvent selection : DCM or THF ensures solubility of both reactants.

  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to piperidine derivative minimizes unreacted starting material.

  • Temperature : Reactions are conducted at 0–25°C to control exothermicity.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, flow chemistry protocols are employed:

  • Microreactor setup : Reduces reaction time from hours to minutes by improving heat and mass transfer.

  • In-line purification : Integrated chromatography columns remove impurities without manual intervention.

Catalytic Advancements

Recent studies highlight the use of N-heterocyclic carbene (NHC) catalysts to accelerate benzoylation steps, achieving yields >90% under mild conditions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Aromatic protons of the benzodiazole ring: δ 7.2–7.8 ppm (multiplet).

    • Methoxy groups: δ 3.8 ppm (singlet).

  • LC-MS : Molecular ion peak at m/z 365.4 [M+H]⁺ confirms the molecular formula C₂₁H₂₃N₃O₃.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of the target compound from byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation : Minimized by conducting reactions under inert atmospheres (N₂ or Ar).

  • Ring-opening of benzodiazole : Controlled by maintaining pH < 7 during cyclization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or alkylated benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. The compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This property is crucial in the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Neuropharmacological Effects
Given the piperidine moiety in its structure, the compound may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Research into similar compounds has shown potential for use in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Biological Research

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-[1-(3,5-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE with various biological targets. These studies help in understanding how the compound interacts at a molecular level, which is vital for drug design and optimization .

Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzodiazole core can enhance biological activity. This information is essential for designing more potent derivatives with improved pharmacokinetic properties .

Material Science

Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices for developing advanced materials. Its potential use as a dopant in organic light-emitting diodes (OLEDs) has been explored due to its electronic properties .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Antimicrobial agentEffective against Gram-positive and negative bacteria
Neuropharmacological effectsPotential treatment for neurological disorders
Biological ResearchMolecular docking studiesPredicts binding affinities with biological targets
Structure-activity relationship (SAR)Enhancements through structural modifications
Material SciencePolymer chemistryPotential use in OLEDs

Case Studies

  • Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that derivatives of benzodiazole exhibited a dose-dependent inhibition of cell growth. The study utilized both in vitro assays and molecular docking to confirm the binding interactions with target proteins involved in cell cycle regulation.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antibiotic.
  • Neuropharmacological Investigation : Behavioral assays in rodent models indicated that the compound could enhance cognitive functions, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and benzodiazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and hypothetical physicochemical properties of the target compound with analogs from related chemical families:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Calculated LogP Notable Biological Activity
Target Compound 1,3-Benzodiazole 3,5-Dimethoxybenzoyl (piperidine) ~437.5 ~3.2 Kinase inhibition (hypothetical)
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide Indazole 4-Fluorobenzyl ~367.4 ~4.1 Cannabinoid receptor modulation
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone Indole 4-Fluorobenzyl, naphthalene ~439.5 ~5.3 Antipsychotic activity (reported)
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole 1,3-Benzodiazole 5-Fluoropentyl, naphthalene ~407.4 ~4.8 Serotonin receptor antagonism
Key Observations:
  • Substituent Effects : The 3,5-dimethoxybenzoyl group in the target compound reduces lipophilicity (LogP ~3.2) compared to fluorinated or naphthalene-containing analogs (LogP >4.0). Methoxy groups may improve aqueous solubility but reduce membrane permeability .
  • Core Structure : Benzodiazole and indazole/indole cores exhibit distinct electronic profiles. Indazole derivatives (e.g., 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) often show higher metabolic stability due to reduced oxidative susceptibility compared to benzodiazoles.
  • Biological Activity : Fluorinated alkyl chains (e.g., 5-fluoropentyl) are associated with prolonged receptor occupancy, while bulkier groups like naphthalene may enhance selectivity for hydrophobic binding pockets .

Pharmacokinetic and Pharmacodynamic Considerations

  • Target Compound : The dimethoxy group may confer moderate CYP450 inhibition risk, whereas fluorinated analogs (e.g., 4-fluorobenzyl) are more resistant to metabolic degradation.

Biological Activity

2-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core linked to a piperidine moiety with a dimethoxybenzoyl substituent. Its molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3} and it has a molecular weight of approximately 366.41 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Topoisomerase Inhibition : Compounds in this class have shown to inhibit topoisomerase I, which is crucial for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells .
  • Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. Acetylcholinesterase inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Description Results
Cytotoxicity Assay Evaluated against human cancer cell lines (e.g., RPMI 8402).IC50 values indicating potency.
Topoisomerase I Inhibition Measured using purified enzyme assays.Significant inhibition observed.
Acetylcholinesterase Inhibition Assessed using Ellman's method for enzyme activity.IC50 values comparable to known inhibitors.

Case Studies

Several studies have documented the effects of related compounds:

  • Study on Cytotoxic Effects : A study evaluated the cytotoxicity of similar benzodiazole derivatives against various cancer cell lines and found that modifications in the piperidine ring significantly enhanced potency .
  • Neuroprotective Effects : Another research focused on acetylcholinesterase inhibitors derived from benzodiazoles, highlighting their potential in treating Alzheimer's disease due to their neuroprotective properties .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of methoxy groups on the aromatic ring enhances both topoisomerase inhibition and cytotoxicity, providing insights for further drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including benzodiazole ring formation followed by piperidine substitution. Key steps:

  • Benzodiazole core synthesis : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Piperidine functionalization : Use of 3,5-dimethoxybenzoyl chloride for acylation, requiring inert atmospheres (e.g., N₂) and catalysts like DMAP to enhance reactivity .
  • Optimization : Control reaction temperature (70–90°C) and use aprotic solvents (e.g., DMF) to minimize side reactions. Monitor purity via HPLC (≥98% recommended) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) for purity assessment .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm for benzodiazole; methoxy signals at δ 3.7–3.9 ppm) and HRMS for molecular weight verification .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~65%, H: ~5.5%, N: ~10%) .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?

  • Methodological Answer :

  • Source of contradictions : Variability may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability. For example, acidic buffers (pH <6) may protonate the piperidine nitrogen, altering binding affinity .
  • Mitigation : Standardize assay protocols (e.g., pH 7.4 PBS buffer) and pre-test compound stability under assay conditions. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How does the 3,5-dimethoxybenzoyl group influence the compound’s interaction with biological targets compared to other acyl substituents?

  • Methodological Answer :

  • Structural analysis : The 3,5-dimethoxy groups enhance lipophilicity (logP ~3.2) and π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .
  • Comparative studies : Replace the dimethoxybenzoyl group with non-polar (e.g., phenyl) or polar (e.g., nitrobenzoyl) analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate via ITC (isothermal titration calorimetry) .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this benzodiazole derivative?

  • Methodological Answer :

  • ADME modeling : Use software like Schrödinger’s QikProp to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) .
  • Metabolic stability : Perform in vitro microsomal assays (human liver microsomes, 1 mg/mL) with LC-MS/MS to quantify metabolite formation rates .

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